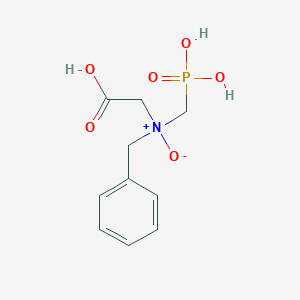
10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine is an organic compound that belongs to the class of hydrazones and phenothiazines. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phenothiazine core, which is a tricyclic structure, and a hydrazone moiety, which is formed by the condensation of hydrazine with an aldehyde or ketone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine typically involves the condensation of 2,4-dihydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with phenothiazine derivatives under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine core, using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives. Substitution reactions can lead to various substituted phenothiazine derivatives .
Aplicaciones Científicas De Investigación
10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of 10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine can be compared with other similar compounds, such as:
Hydrazones: Compounds with similar hydrazone moieties but different core structures.
Phenothiazines: Compounds with similar phenothiazine cores but different substituents.
Schiff Bases: Compounds formed by the condensation of primary amines with carbonyl compounds.
Similar Compounds
- 2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- 2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- N-Cyclohexyl-2-(((2-(2,4-dihydroxybenzylidene)hydrazino)(oxo)ac)amino)benzamide .
These compounds share structural similarities but may exhibit different biological activities and properties, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
54012-82-7 |
|---|---|
Fórmula molecular |
C21H17N3O3S |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
2-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H17N3O3S/c25-15-10-9-14(18(26)11-15)12-22-23-13-21(27)24-16-5-1-3-7-19(16)28-20-8-4-2-6-17(20)24/h1-12,23,25-26H,13H2/b22-12+ |
Clave InChI |
SGONKJVULUNQNK-WSDLNYQXSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CN/N=C/C4=C(C=C(C=C4)O)O |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNN=CC4=C(C=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



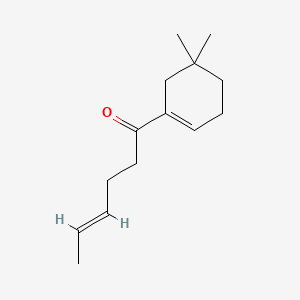

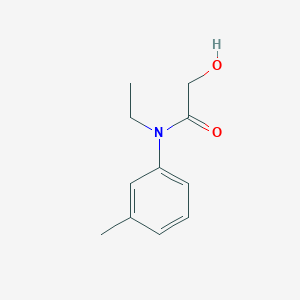
![2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
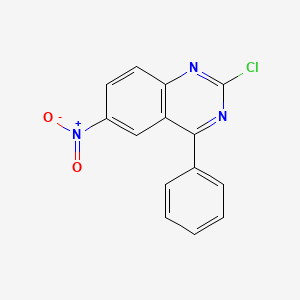
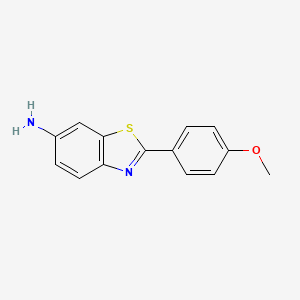

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B14628049.png)
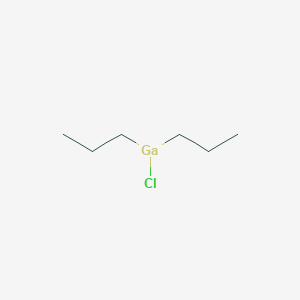
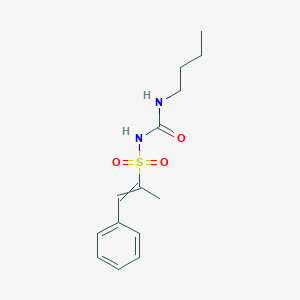
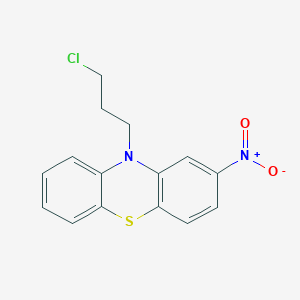
![N-Butyl-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14628060.png)
